molecular formula C18H20N4O2S2 B2820434 3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 380436-89-5

3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No. B2820434
CAS RN: 380436-89-5
M. Wt: 388.5
InChI Key: YLAWEQLYSSTQHJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule, likely containing a triazole ring and a sulfonamide group based on its name . It’s worth noting that sulfonamides are a significant class of compounds in medicinal chemistry, known for their antibiotic properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups . Detailed structural analysis would typically involve techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule . For example, the triazole ring might participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include solubility, melting point, boiling point, and others .

Scientific Research Applications

Fluorescent Molecular Probes

The compound of interest has been utilized in the development of fluorescent solvatochromic dyes. These dyes demonstrate strong solvent-dependent fluorescence correlated with the solvent polarity parameter ET (30). Their fluorescence-environment dependence, large extinction coefficients, high fluorescence quantum yields, and significant Stokes shift make them valuable for creating ultrasensitive fluorescent molecular probes. These probes can be employed to study various biological events and processes (Diwu et al., 1997).

Molecular Rearrangements in Organic Chemistry

Research has shown that structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles can interconvert when heated, with the equilibrium position dependent on the electronic properties of the R-substituent. This property has significant implications in organic synthesis, particularly for creating specific triazole-based compounds with applications in various fields, including pharmaceuticals (L'abbé et al., 1990).

Synthesis and Reaction Features of Aromatic Sulfones

In a study exploring acid-catalyzed condensation processes, the compound 4-tert-butyl-2,6-dimethylbenzenesulfonamide showed potential in synthesizing symmetric and asymmetric aromatic sulfones. This finding opens up new possibilities in the synthesis of in-demand organic compounds, highlighting the compound's role in advancing synthetic chemistry (Paromov et al., 2022).

Inhibition of Tumor-Associated Isozyme IX

Research involving the synthesis and study of halogenated sulfonamides, including the compound , has shown promising results in inhibiting tumor-associated isozyme carbonic anhydrase IX. This discovery could lead to the development of novel antitumor agents (Ilies et al., 2003).

Sulfonamide Derivatives in Antitumor Activities

A study focusing on the synthesis and biological evaluation of novel benzenesulfonamide derivatives, including the compound , has revealed its potential in antitumor activities. This research highlights its possible application in developing new therapeutic agents (Fahim & Shalaby, 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions would depend on the current state of knowledge about this compound and its potential applications . This could involve further studies on its synthesis, properties, and uses .

properties

IUPAC Name

3-[4-(2,6-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-12-7-5-8-13(2)16(12)22-17(19-20-18(22)25)14-9-6-10-15(11-14)26(23,24)21(3)4/h5-11H,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAWEQLYSSTQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NNC2=S)C3=CC(=CC=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide

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